9H-Carbazol-2-aminehydrochloride
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Overview
Description
9H-Carbazol-2-aminehydrochloride is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatility in functionalization, excellent chemical and environmental stability, and good charge transport ability . These properties make them valuable in various scientific and industrial applications, including optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-2-aminehydrochloride typically involves the functionalization of carbazole at the nitrogen position. One common method includes the reaction of carbazole with an amine under specific conditions to introduce the amine group, followed by the formation of the hydrochloride salt . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium bis(trimethylsilyl)amide .
Industrial Production Methods
Industrial production methods for carbazole derivatives, including this compound, often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include electropolymerization and chemical polymerization techniques .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Substitution reactions, particularly at the nitrogen position, are common for functionalizing the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated carbazole derivatives, reduced carbazole compounds, and various substituted carbazole derivatives .
Scientific Research Applications
9H-Carbazol-2-aminehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9H-Carbazol-2-aminehydrochloride include:
9H-Carbazole: The parent compound with similar structural features.
9H-Fluorene: Another biarylic compound with similar chemical properties.
Dibenzothiophene: A sulfur-containing analog with comparable reactivity.
Uniqueness
This compound is unique due to its specific functionalization at the nitrogen position, which imparts distinct chemical and biological properties. This functionalization allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
63716-35-8 |
---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
9H-carbazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H10N2.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-7,14H,13H2;1H |
InChI Key |
JABZLPUGHKHHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N.Cl |
Origin of Product |
United States |
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